5-Bromo-2-ethoxythiazole
Overview
Description
5-Bromo-2-ethoxythiazole is a heterocyclic organic compound belonging to the thiazole family. It is characterized by a pale yellow liquid appearance and has a molecular formula of C7H8BrNOS with a molecular weight of 229.11 g/mol. This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxythiazole typically involves the bromination of 2-ethoxythiazole. One common method includes the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for approximately 3 hours, followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-ethoxythiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with ongoing research into its efficacy against various pathogens.
Medicine: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxythiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with essential biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key enzymes .
Comparison with Similar Compounds
2-Ethoxythiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methylthiazole: Similar structure but with a methyl group instead of an ethoxy group, leading to variations in chemical properties and applications.
5-Bromo-2-phenylthiazole:
Uniqueness: 5-Bromo-2-ethoxythiazole is unique due to its specific combination of a bromine atom and an ethoxy group on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-ethoxy-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPYJNYAHWOZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671681 | |
Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-60-6 | |
Record name | 5-Bromo-2-ethoxythiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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